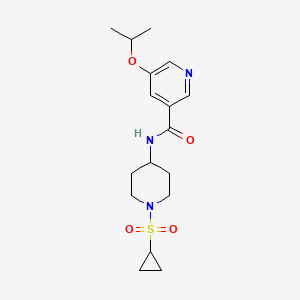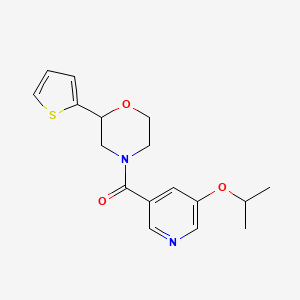![molecular formula C16H23N5O B6972201 2-[(1-tert-butyltriazol-4-yl)methyl-methylamino]-N-phenylacetamide](/img/structure/B6972201.png)
2-[(1-tert-butyltriazol-4-yl)methyl-methylamino]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-tert-butyltriazol-4-yl)methyl-methylamino]-N-phenylacetamide is a next-generation, water-soluble ligand primarily used in copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is known for its ability to dramatically accelerate reaction rates while suppressing cell cytotoxicity, making it highly desirable for bioconjugation in diverse chemical biology experiments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-tert-butyltriazol-4-yl)methyl-methylamino]-N-phenylacetamide involves multiple steps, starting with the preparation of the triazole ring. The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne in the presence of a copper catalyst. The tert-butyl group is introduced to enhance the solubility and stability of the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to achieve high yields and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-tert-butyltriazol-4-yl)methyl-methylamino]-N-phenylacetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced triazole compounds .
Wissenschaftliche Forschungsanwendungen
2-[(1-tert-butyltriazol-4-yl)methyl-methylamino]-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in CuAAC reactions to facilitate the formation of triazole rings.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for its potential in drug delivery systems and therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and polymers
Wirkmechanismus
The compound exerts its effects through its role as a ligand in CuAAC reactions. It coordinates with copper (I) ions, facilitating the cycloaddition of azides and alkynes to form triazole rings. This process is highly efficient and biocompatible, making it suitable for use in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino]-N-phenylacetamide
- **2-[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino]-N-phenylacetamide
- **2-[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino]-N-phenylacetamide .
Uniqueness
Compared to similar compounds, 2-[(1-tert-butyltriazol-4-yl)methyl-methylamino]-N-phenylacetamide offers enhanced water solubility and reduced cytotoxicity. Its fast reaction kinetics and biocompatibility make it a superior choice for applications in chemical biology and bioconjugation .
Eigenschaften
IUPAC Name |
2-[(1-tert-butyltriazol-4-yl)methyl-methylamino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-16(2,3)21-11-14(18-19-21)10-20(4)12-15(22)17-13-8-6-5-7-9-13/h5-9,11H,10,12H2,1-4H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLYDOAPSSTCSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)CN(C)CC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2-Propan-2-ylpyrazol-3-yl)-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]methanone](/img/structure/B6972119.png)
![N,N-dimethyl-2-[[2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethyl]carbamoylamino]acetamide](/img/structure/B6972126.png)


![1-[2-(1-Cyclopropylethyl)pyrazol-3-yl]-3-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]urea](/img/structure/B6972135.png)
![2-[1-[(1-Tert-butyltriazol-4-yl)methyl]azepan-2-yl]-1-thiophen-2-ylethanol](/img/structure/B6972158.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine](/img/structure/B6972163.png)
![1-[(1-tert-butyltriazol-4-yl)methyl]-N-(4-fluorophenyl)piperidin-4-amine](/img/structure/B6972170.png)
![1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridazin-3-yl-1,4-diazepane](/img/structure/B6972182.png)
![1-[(1-tert-butyltriazol-4-yl)methyl]-N-(3-methoxyphenyl)piperidin-4-amine](/img/structure/B6972185.png)
![2-[1-[(1-Tert-butyltriazol-4-yl)methyl]pyrrolidin-2-yl]-4-phenyl-5-propan-2-yl-1,3-oxazole](/img/structure/B6972194.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-1-methylsulfinylpropan-2-amine](/img/structure/B6972208.png)
![6-Bromo-4-[(1-tert-butyltriazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B6972220.png)
![1-[(3-Sulfamoylphenyl)methyl]-3-(thian-3-yl)urea](/img/structure/B6972225.png)
